Cas no 112811-59-3 (Gatifloxacin)

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription. Gatifloxacin exhibits enhanced potency against respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae, as well as activity against Mycobacterium tuberculosis. Its favorable pharmacokinetic profile, including high oral bioavailability and tissue penetration, supports once-daily dosing. The compound is stable against common resistance mechanisms observed in earlier fluoroquinolones. Gatifloxacin is primarily used in treating respiratory, urinary, and ocular infections, though its systemic use is restricted in some regions due to potential dysglycemic effects.
Gatifloxacin structure
Gatifloxacin structure
Product Name:Gatifloxacin
CAS No:112811-59-3
MF:C19H22FN3O4
MW:375.39408826828
MDL:MFCD09838901
CID:62953
PubChem ID:5379
Update Time:2025-07-03

Gatifloxacin Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • GATIFLOXACIN
    • 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-8-METHOXY-7-(3-METHYLPIPERAZIN-1-YL)-4-OXO-3-QUINOLINECARBOXYLIC ACID
    • 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDROXY-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL)-4-OXO-3-QUINOLINECARBOXYLIC ACID
    • 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-(3-METHYL-PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID
    • AKOS NCG1-0010
    • TEQUIN
    • Gatifloxacin(AM-1155)
    • Gatifloxacin n-Hydrate
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid)
    • 2H2O
    • AM 1155
    • AM-1155
    • BMS 206584-01
    • PD 135432
    • PD-135432
    • Zymar
    • CG5501
    • Gatiquin
    • BMS-206584
    • GASTRODINUM
    • Gatifloxacin API
    • Gatifloxacin 1.5H20
    • Gatiflo
    • Gatifloxacine
    • Gatispan
    • Zymaxid
    • Gatilox
    • Gaity
    • CG 5501
    • Gatifloxacin [USAN:INN]
    • gatifloxacin anhydrous
    • gatifloxacinum
    • gatifloxacino
    • 1-Cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo
    • Gatifloxacin hydrate
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-o
    • Gatifloxacin 100 microg/mL in Acetonitrile
    • Spectrum3_000999
    • C19H22FN3O4.1.5H2O
    • CS-1841
    • NS00004983
    • CAS-112811-59-3
    • BRD-A74980173-001-06-9
    • MLS006011836
    • HMS2093G06
    • BMS-20658401
    • SPECTRUM1504272
    • NSC 758701
    • Gatifloxacin Sesquihydrate,(S)
    • Spectrum2_000487
    • HMS3259P06
    • HMS3372J10
    • HMS3372J12
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-
    • DB01044
    • Gatifloxacin, Antibiotic for Culture Media Use Only
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
    • DTXSID5045704
    • FT-0631189
    • HMS3715N03
    • Kinome_3137
    • Pharmakon1600-01504272
    • Zymer (TN)
    • Spectrum4_001127
    • CHEMBL31
    • AB00171654_17
    • Gatifloxacin (sesquihydrate)
    • 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic a
    • 1-cyclopropyl-6-fluoro- 8-methoxy-7-(3-methylpiperazin-1-yl)- 4-oxo-quinoline-3-carboxylic acid
    • AM-1155 (*Sesquihydrate*)
    • MLS000759493
    • CCG-39529
    • Tox21_110984_1
    • HMS2090K10
    • D08011
    • KBioGR_001613
    • 81485Y3A9A
    • HMS1922J15
    • BCP13408
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid
    • GATIFLOXACIN [WHO-DD]
    • UNII-81485Y3A9A
    • SR-01000610458-2
    • BMS-206584-01
    • SY070194
    • KBio3_001917
    • Spectrum_001909
    • C07661
    • KBio2_002442
    • SCHEMBL22591
    • NCGC00068236-05
    • HY-10581
    • BDBM50117914
    • Z1824566854
    • Bonoq
    • Spectrum5_001468
    • SR-01000610458-3
    • SMR000043336
    • s1340
    • AB00171654-13
    • NCGC00178525-01
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
    • CG-5501
    • NC00702
    • AMY17781
    • BRD-A74980173-001-02-8
    • HB3263
    • NSC758701
    • FT-0626635
    • AKOS004119932
    • GATIFLOXACIN [MI]
    • NCGC00068236-06
    • AC-1944
    • 1-Cyclopropyl-6-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid
    • 112811-59-3
    • 160738-57-8
    • RKL10068
    • (+-)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • Gatifloxacin,(S)
    • Gatifloxacin (TN)
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • NCGC00068236-08
    • GTPL10816
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • XUBOMFCQGDBHNK-UHFFFAOYSA-N
    • CHEBI:5280
    • KBioSS_002448
    • AKOS016340697
    • 3-Quinolinecarboxylic acid,1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-
    • EN300-19768783
    • BSPBio_002697
    • (3-methylpiperazin-1-yl)-4-oxo-1,4-
    • CPD000043336
    • NCGC00068236-02
    • NCGC00095126-02
    • NCGC00095126-01
    • NSC-758701
    • (+/-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • GTFX
    • Tymer
    • Q2365016
    • SPBio_000353
    • Gatifloxcin
    • NCGC00068236-03
    • Gatifloxacin & Gamma Interferon
    • MFCD00895399
    • GATIFLOXACIN [INN]
    • 1-cyclopropyl-7-(3-methyl-1-piperazinyl)-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • G-2380
    • AB00171654-14
    • SBI-0206764.P001
    • Tox21_110984
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
    • KBio2_005010
    • Zymer
    • HMS2233D20
    • NCGC00068236-04
    • MLS000040259
    • DTXCID3025704
    • G0325
    • SR-01000610458
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-
    • FT-0668952
    • Gatifloxacin (INN)
    • gatifloxin
    • 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • AB00171654_16
    • Tequin in dextrose 5% in plastic container
    • A802657
    • KS-1066
    • KBio2_007578
    • NCGC00068236-07
    • PD135432
    • Gatiflo (TN)
    • S01AE06
    • ALBB-028535
    • 1-Cyclopropyl-6-fluoro-8-methoxy-7-((3RS)-3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid sesquihydrate
    • J01MA16
    • STK801620
    • DB-019145
    • Tequin (TN)
    • Gatifloxacin hydrate (JP17)
    • BBL010485
    • BRD-A74980173-001-11-9
    • Zymaxid (TN)
    • GATIFLOXACIN [USP-RS]
    • (+/-)-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL)-4-OXO-3-QUINOLINECARBOXYLIC ACID, SESQUIHYDRATE
    • GATIFLOXACIN [VANDF]
    • GATIFLOXACIN [ORANGE BOOK]
    • Zymar (TN)
    • BRD-A74980173-213-01-1
    • GATIFLOXACIN (USP-RS)
    • 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(3RS)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid sesquihydrate
    • AM1155
    • GATIFLOXACIN HYDRATE [JAN]
    • Gatifloxacin
    • MDL: MFCD09838901
    • Inchi: 1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
    • InChI Key: XUBOMFCQGDBHNK-UHFFFAOYSA-N
    • SMILES: FC1C=C2C(C(C(=O)O)=CN(C2=C(C=1N1CCNC(C)C1)OC)C1CC1)=O

Computed Properties

  • Exact Mass: 375.15900
  • Monoisotopic Mass: 375.159
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.7
  • Topological Polar Surface Area: 82.1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.4±0.1 g/cm3
  • Melting Point: 162°C
  • Boiling Point: 607.8±55.0°C at 760 mmHg
  • Flash Point: 321.4±31.5 °C
  • Refractive Index: 1.616
  • PSA: 83.80000
  • LogP: 2.37420
  • Solubility: dissolve in water
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

Gatifloxacin Security Information

Gatifloxacin Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Gatifloxacin Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Gatifloxacin Related Literature

Additional information on Gatifloxacin

Gatifloxacin: A Comprehensive Overview

Gatifloxacin, also known by its CAS number 112811-59-3, is a fourth-generation fluoroquinolone antibiotic that has garnered significant attention in the medical and pharmaceutical communities. This compound is renowned for its broad-spectrum activity against various bacterial pathogens, making it a valuable tool in the treatment of infections caused by both Gram-positive and Gram-negative bacteria. The development of Gatifloxacin represents a significant advancement in antimicrobial therapy, particularly in addressing the growing challenge of antibiotic resistance.

The chemical structure of Gatifloxacin (CAS No. 112811-59-3) is characterized by a unique fluorinated bicyclic system, which contributes to its potent bactericidal activity. This structure allows the drug to effectively inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. Recent studies have highlighted the drug's ability to target resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing organisms, which are often challenging to treat with conventional antibiotics.

One of the most notable features of Gatifloxacin is its pharmacokinetic profile. The drug exhibits excellent bioavailability when administered orally, allowing for convenient dosing regimens. Additionally, its ability to penetrate various tissues and fluids, including lung tissue and prostate gland secretions, makes it particularly effective in treating infections in these areas. Clinical trials have demonstrated that Gatifloxacin achieves high concentrations in infected tissues, enhancing its efficacy against pathogens while minimizing systemic side effects.

Recent research has focused on optimizing the use of Gatifloxacin in combination therapies to combat multidrug-resistant infections. For instance, studies have explored the synergistic effects of combining Gatifloxacin with beta-lactam antibiotics or other quinolones to enhance bacterial eradication and reduce the likelihood of resistance development. These findings underscore the importance of rational drug use and combination therapy in the era of antimicrobial resistance.

Another area of interest is the safety profile of Gatifloxacin. While generally well-tolerated, the drug has been associated with rare but serious adverse effects, including tendinopathy and phototoxicity. Regulatory agencies have emphasized the need for cautious prescribing, particularly in high-risk populations such as elderly patients or those with pre-existing conditions. Ongoing studies aim to further elucidate the risk factors and mechanisms underlying these adverse events to improve patient safety.

The global market for fluoroquinolones continues to grow, driven by the increasing prevalence of antibiotic-resistant infections and the demand for effective therapeutic options. As a key player in this market, Gatifloxacin (CAS No. 112811-59-3) has established itself as a preferred choice for clinicians worldwide. Its versatility in treating a wide range of infections, from urinary tract infections to respiratory tract infections, contributes to its widespread use.

In conclusion, Gatifloxacin represents a significant advancement in antimicrobial therapy, offering potent activity against a broad spectrum of bacterial pathogens while maintaining favorable pharmacokinetic properties. As research continues to uncover new insights into its efficacy and safety, Gatifloxacin remains a cornerstone in the fight against antibiotic resistance. Its role as a fourth-generation fluoroquinolone underscores its importance in modern medicine and highlights the need for continued innovation in antibiotic development.

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Amadis Chemical Company Limited
(CAS:112811-59-3)Gatifloxacin
A802657
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Quantity:100g
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:112811-59-3)Gatifloxacin
LE12435;LE5872341
Purity:99%/99%
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